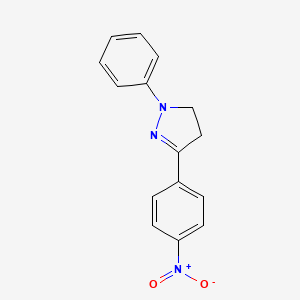
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both phenyl and nitrophenyl groups in the structure of this compound enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline can be synthesized through the cyclocondensation reaction of chalcones with hydrazine derivatives. The typical synthetic route involves the reaction of 4-nitroacetophenone with benzaldehyde to form the corresponding chalcone, which is then reacted with phenylhydrazine to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino-substituted pyrazoline.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of fluorescent dyes and materials for optoelectronic devices.
作用机制
The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methylphenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methoxyphenyl)-2-pyrazoline
Comparison
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is unique due to the presence of the nitro group, which enhances its biological activity and chemical reactivity compared to other similar compounds. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized pyrazolines. This makes this compound a versatile compound for synthetic and medicinal chemistry .
属性
CAS 编号 |
3314-41-8 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-17(16-15)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI 键 |
MHGHKCBKUYUBGT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




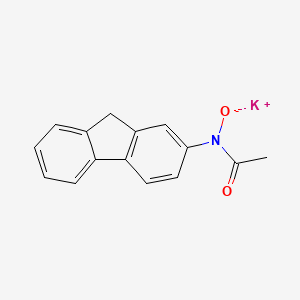
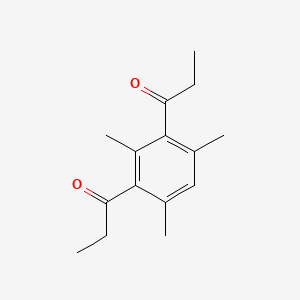

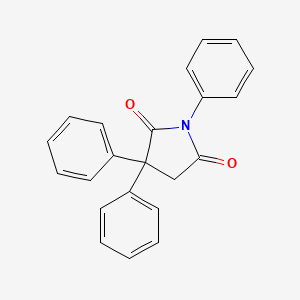
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)
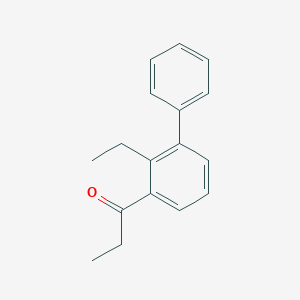
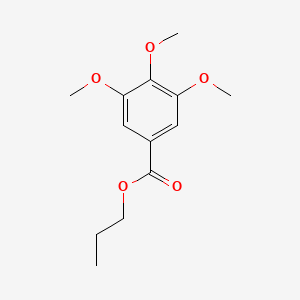
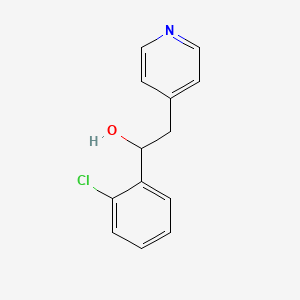

![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
